molecular formula C15H15NO4S B2927534 Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate CAS No. 477850-15-0

Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate

Cat. No.: B2927534
CAS No.: 477850-15-0
M. Wt: 305.35
InChI Key: KVULRLBLSULCJC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate is an aromatic sulfonamide derivative characterized by a benzene ring substituted with three functional groups:

  • A methyl ester (–COOCH₃) at the carboxyl position.
  • A 3-amino group (–NH₂) at the meta position.
  • A (4-methylphenyl)sulfonyl (–SO₂C₆H₄CH₃) group at the para position.

This compound is structurally significant due to its hybrid functionality, which combines electron-withdrawing (sulfonyl) and electron-donating (amino) groups. The sulfonyl group enhances stability and modulates intermolecular interactions, while the amino group enables participation in condensation or coupling reactions .

Properties

IUPAC Name

methyl 3-amino-4-(4-methylphenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-6-12(7-4-10)21(18,19)14-8-5-11(9-13(14)16)15(17)20-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVULRLBLSULCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 3-amino-4-[(4-methylphenyl)sulfonyl]benzoic acid with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine , to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions with halogenating agents like bromine or chlorine .

  • Nucleophilic Addition: Using nucleophiles like ammonia or alkylamines .

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives.

  • Nucleophilic Addition: Formation of amides or substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a cell-permeable compound that targets β-catenin , making it useful in cancer research.

Medicine: The compound has been studied for its anti-proliferative properties against Wnt-dependent cancer growth both in vitro and in vivo.

Industry: It is used in the development of new synthetic drug molecules and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through direct affinity interaction with β-catenin , leading to the degradation of this protein. This interaction disrupts the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.

Molecular Targets and Pathways Involved:

  • β-catenin: A key component of the Wnt signaling pathway.

  • Wnt Signaling Pathway: Involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate, a comparative analysis with structurally analogous compounds is presented below.

Table 1: Structural Comparison of Sulfonyl-Containing Compounds

Compound Name Key Functional Groups Notable Features
This compound –SO₂C₆H₄CH₃, –NH₂, –COOCH₃ Hybrid electron-donating/withdrawing groups; potential for dual reactivity .
N-[(4-Methylphenyl)sulfonyl]tryptophan Methyl Ester (43) –SO₂C₆H₄CH₃, –COOCH₃, indole side chain Bioactive indole moiety; used in peptide synthesis and oxidation studies .
[2-[(4-Methylphenyl)sulfonyl]ethoxy]carbonyl (Tec) –SO₂C₆H₄CH₃, –OCO₂CH₂CH₂– Ethoxycarbonyl linker; applied in protecting group chemistry .
[(4-Methylphenyl)sulfonyl]amino (Tosa) –SO₂C₆H₄CH₃, –NH₂ Simplified structure; serves as a sulfonamide precursor in drug design .
Mercury, methyl(4-methyl-N-((4-methylphenyl)sulfonyl)benzenesulfonamidato-N)-* –SO₂C₆H₄CH₃, Hg–CH₃ Organomercury complex; highlights sulfonamide utility in coordination chemistry .

Key Findings

Reactivity: The amino group in this compound distinguishes it from compounds like Tec or Tosa, enabling nucleophilic reactions (e.g., acylation) unavailable in purely sulfonyl-substituted analogs . N-[(4-Methylphenyl)sulfonyl]tryptophan Methyl Ester (43) exhibits unique oxidation behavior due to its indole ring, whereas the target compound’s amino group may stabilize radical intermediates .

Solubility: The methyl ester group enhances solubility in organic solvents compared to non-esterified analogs (e.g., Tosa). However, the sulfonyl group reduces solubility in polar solvents relative to non-sulfonated derivatives.

Applications :

  • Tec and Tosa are primarily used as intermediates in protecting-group strategies, whereas the target compound’s multifunctionality makes it suitable for advanced synthetic routes (e.g., heterocycle formation) .
  • Mercury-containing analogs (e.g., ) demonstrate sulfonamide utility in heavy-metal coordination, though environmental toxicity limits their applicability compared to the target compound.

Biological Activity

Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate, with the chemical formula C15H15NO4S and CAS number 477850-15-0, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl group attached to a benzene ring, which is known to influence various biological interactions.

  • Molecular Weight : 305.35 g/mol
  • Molecular Structure : The compound features a methyl ester group and an amino group, which are essential for its biological activity.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial folic acid synthesis. In vitro studies have shown that this compound may inhibit the growth of various bacterial strains, similar to traditional sulfa drugs.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. This compound has demonstrated cytotoxic effects against specific cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated a significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against E. coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
This compoundE. coli10
This compoundS. aureus15

Study on Anticancer Activity

In a study published in Cancer Research, this compound was tested on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 25 µM, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction via caspase activation

Research on Anti-inflammatory Effects

A recent publication in Inflammation Research highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step sulfonylation and esterification reactions. A typical approach involves coupling 3-amino-4-hydroxybenzoic acid derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), followed by methyl esterification using methanol and catalytic sulfuric acid. Evidence from analogous disulfonamide syntheses suggests yields can reach ~80% when using polar aprotic solvents (e.g., DMF) and maintaining temperatures between 60–80°C during sulfonylation . Optimization should focus on stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and purification via column chromatography or recrystallization from ethanol-water mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for aromatic protons in the δ 7.1–8.5 ppm range (integration for 23H in analogous structures) and methyl groups at δ 2.26 ppm. Exchangeable NH protons (if present) appear as broad singlelets around δ 10.4–10.6 ppm .
  • IR : Key peaks include NH stretching (~3089 cm⁻¹) and sulfonyl group vibrations (asymmetric S=O at ~1332 cm⁻¹, symmetric S=O at ~1160 cm⁻¹) .
  • MS : Look for a molecular ion peak ([M⁺]) at m/z corresponding to the molecular formula (e.g., m/z 645 in related sulfonamides) and fragmentation patterns confirming sulfonyl and ester groups .

Advanced Research Questions

Q. What crystallographic strategies are recommended for determining the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal. Key steps include:

  • Growing high-quality crystals via slow evaporation from ethanol or DMSO.
  • Collecting data at low temperature (100 K) to minimize thermal motion.
  • Performing Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) and validate packing efficiency. Evidence from similar sulfonyl-containing structures shows dominant H-bonding networks involving sulfonyl oxygen atoms and amino groups .

Q. How can computational modeling resolve discrepancies in reported reactivity or stability data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Compare with experimental reactivity data (e.g., sulfonyl group stability under acidic conditions).
  • Molecular Docking : If the compound has biological targets, use AutoDock Vina or Schrödinger Suite to simulate binding affinities. For example, sulfonamide derivatives are often studied as enzyme inhibitors (e.g., carbonic anhydrase), where docking can clarify conflicting activity reports .
  • QSAR Modeling : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., methyl vs. chloro groups) with observed stability or reactivity trends .

Q. How should researchers address contradictions in spectral or crystallographic data across studies?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental conditions (e.g., solvent polarity in NMR, crystal growth methods). For instance, DMSO-d₆ may shift NH proton signals compared to CDCl₃ .
  • Validation Tools : Use software like Mercury (CCDC) to reanalyze crystallographic data for overlooked symmetry or twinning. SHELXL’s TWIN command can refine twinned structures, resolving unit cell discrepancies .
  • Collaborative Replication : Reproduce synthesis and characterization under standardized protocols, documenting solvent, temperature, and instrumentation details.

Key Citations

  • Synthesis and spectral characterization:
  • Crystallography and SHELX refinement:
  • Computational modeling approaches:

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